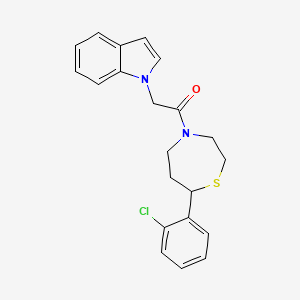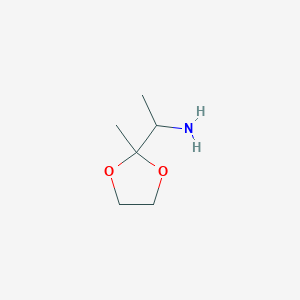
1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine, also known as MDEA, is a chemical compound that belongs to the family of amphetamines. It is a psychoactive drug that has been used in scientific research to study its effects on the human body. MDEA is structurally similar to MDMA, which is more commonly known as ecstasy. However, MDEA has a slightly different chemical structure, which affects its mechanism of action and physiological effects.
Scientific Research Applications
Green Solvent Applications
"1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine" and related compounds have been investigated for their potential as bio-based solvents in the extraction of natural products and food ingredients. For example, 2-methyloxolane (2-MeOx) is highlighted for its environmentally friendly profile compared to traditional petroleum-based solvents like hexane. It demonstrates superior extraction efficiency for lipophilic natural products and is considered an economically viable alternative with lower environmental impacts (Rapinel et al., 2020).
Epoxy Cure Mechanisms
The compound's analogs have been studied for their roles in curing mechanisms of epoxy resins, specifically the interaction between diglycidyl ether of bisphenol A (DGEBA) and diethanolamine. The understanding of these reactions at different temperatures provides insight into the development of materials with specific properties, contributing to advancements in material science (McCoy et al., 2016).
Analytical Methods for Quantification
In the field of pharmaceuticals, compounds with similar structural features are analyzed for their presence in formulations, as seen with doxofylline, a xanthine derivative. Studies focus on analytical methods for its quantification, demonstrating the importance of understanding and detecting these compounds accurately in medical and research contexts (Gupta et al., 2011).
Advanced Oxidation Processes
Research into nitrogen-containing compounds, akin to "this compound," explores their degradation through advanced oxidation processes. This is crucial for environmental applications, particularly in water treatment, where efficient degradation methods are sought to minimize the impact of hazardous compounds (Bhat & Gogate, 2021).
Polymerization Initiators
Amines, including those structurally related to "this compound," serve as (co)initiators in the polymerization of cyclic esters. This highlights their role in creating polymers with specific characteristics, contributing to advancements in materials science and engineering (Duda et al., 2005).
properties
IUPAC Name |
1-(2-methyl-1,3-dioxolan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(7)6(2)8-3-4-9-6/h5H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDJNJHGOQUYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(OCCO1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32493-50-8 |
Source


|
| Record name | 1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

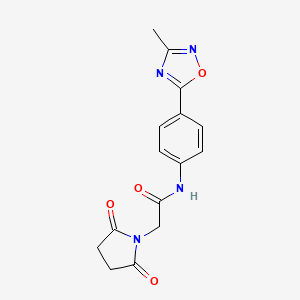
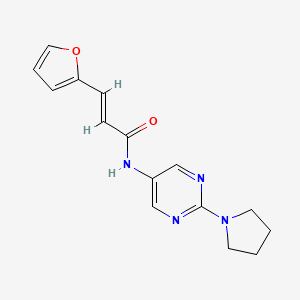
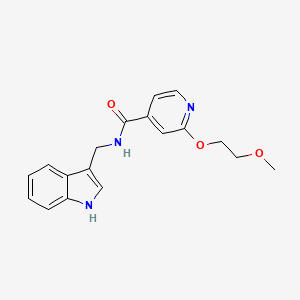
![Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2487865.png)
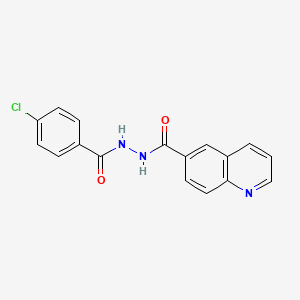
![N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2487867.png)
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![Methyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B2487871.png)

![N-[(3-bromophenyl)(cyano)methyl]-2-(cyclopentanesulfonyl)acetamide](/img/structure/B2487874.png)
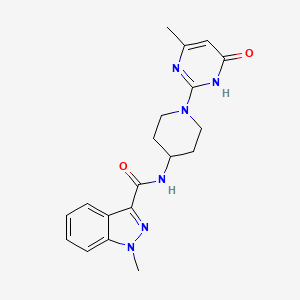
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2487876.png)
